
OMDM-2
Overview
Description
OMDM-2 is a selective and metabolically stable inhibitor of anandamide cellular uptake. It has a molecular formula of C27H45NO3 and a molecular weight of 431.65 g/mol . This compound is known for its ability to inhibit the uptake of anandamide, a naturally occurring endocannabinoid, with a Ki value of 3.0 μM .
Preparation Methods
The synthesis of OMDM-2 involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of a key intermediate through a series of reactions, including alkylation and hydrolysis.
Coupling Reaction: The intermediate is then coupled with another compound to form the desired product.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
OMDM-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
Inhibition of Anandamide Uptake
OMDM-2 serves as a reference compound in studies aimed at understanding the mechanisms of AEA uptake and its physiological effects. It has been shown to selectively inhibit the reuptake of AEA, leading to increased levels of this endocannabinoid in the synaptic cleft. This property has significant implications for therapeutic strategies targeting conditions such as anxiety, pain, and inflammation.
Case Study: Social Interaction
A study investigated the effects of this compound on social interaction behaviors in mice. The results indicated that systemic administration of this compound impaired social interaction, suggesting that it reduces activation of presynaptic CB1 receptors. This effect was distinct from that induced by other inhibitors like URB597, highlighting this compound's unique pharmacological profile in modulating endocannabinoid signaling pathways .
Cancer Research
This compound has been explored for its potential synergistic effects with other compounds in cancer treatment.
Case Study: Combination with Curcumin
Research demonstrated that this compound, when combined with curcumin, exhibited enhanced anti-proliferative effects on human breast cancer (MCF-7) and glioblastoma (U-87) cell lines. The study indicated that this combination could potentiate the therapeutic effects of curcumin by increasing AEA levels, thereby promoting apoptosis in cancer cells .
Neurological Studies
This compound's role as an endocannabinoid transporter inhibitor has been pivotal in understanding neurobiological processes.
Case Study: Multiple Sclerosis Model
In a chronic relapsing experimental allergic encephalomyelitis (CREAE) model of multiple sclerosis, this compound was shown to effectively inhibit spasticity without significant cannabimimetic side effects. This suggests its potential as a therapeutic agent for managing spasticity associated with neurological disorders .
Mechanistic Insights into Endocannabinoid Transport
Recent studies have utilized this compound to elucidate the mechanisms underlying endocannabinoid transport across cell membranes.
Research Findings
this compound was tested alongside other eCB transport inhibitors to determine its impact on 2-arachidonoylglycerol (2-AG) signaling pathways. The findings indicated that this compound effectively reduced 2-AG signaling, providing insights into the regulatory mechanisms governing endocannabinoid release and transport .
Data Tables
Mechanism of Action
OMDM-2 exerts its effects by inhibiting the cellular uptake of anandamide. It selectively binds to the transport proteins responsible for anandamide uptake, thereby preventing its reabsorption into cells. This leads to increased levels of anandamide in the extracellular space, enhancing its signaling effects. This compound shows poor affinity for cannabinoid receptors CB1 and CB2, and it has minimal activity at vanilloid receptors .
Comparison with Similar Compounds
OMDM-2 is unique compared to other similar compounds due to its high selectivity and metabolic stability. Similar compounds include:
OMDM-1: Another inhibitor of anandamide uptake, but with different selectivity and stability profiles.
This compound stands out due to its specific inhibition of anandamide uptake without significant activity at other receptors, making it a valuable tool for studying the endocannabinoid system .
Biological Activity
OMDM-2 is a cannabinoid transporter inhibitor that has garnered attention for its potential effects on the endocannabinoid system, particularly in relation to social behavior and neuropharmacology. This article explores the biological activity of this compound, including its mechanisms of action, effects on behavior, and relevant case studies.
This compound functions primarily as an inhibitor of the cannabinoid transporter , which leads to an increase in the availability of endocannabinoids, particularly anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The inhibition of this transporter results in elevated levels of these endocannabinoids, which are known to modulate various physiological processes through their interaction with cannabinoid receptors, primarily CB1 and CB2.
Key Findings on Mechanism
- Inhibition of Reuptake : this compound prevents the reuptake of endocannabinoids, thereby enhancing their synaptic availability and prolonging their action at cannabinoid receptors .
- Effects on CB1 Receptors : The compound's action has been shown to reduce social interaction behaviors, indicating a potential reduction in the activation of presynaptic CB1 receptors .
Effects on Behavior
Research indicates that this compound significantly impacts social behavior in animal models. The following table summarizes findings from studies assessing its effects:
Case Studies
Several case studies have highlighted the implications of using this compound in various experimental contexts:
- Social Interaction Studies : One study demonstrated that systemic administration of this compound led to significant reductions in social behaviors among rodents. This suggests a potential application for studying social deficits associated with disorders such as autism spectrum disorder (ASD) or schizophrenia .
- Pharmacological Comparisons : In contrasting this compound with other cannabinoid modulators like URB597, researchers found that while both affected social behaviors, the mechanisms differed significantly. This distinction is crucial for understanding how different compounds might be utilized therapeutically .
- Neurochemical Analysis : Investigations into the neurochemical changes induced by this compound revealed alterations in endocannabinoid levels and receptor activation patterns, providing insights into its broader implications for neuropharmacology and potential therapeutic uses .
Properties
IUPAC Name |
(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDMLAQPOAVWNH-HAAQQRBASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616884-63-0 | |
Record name | OMDM-2 cpd | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616884630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OMDM-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8GQN2QT3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide (OMDM-2)?
A1: this compound acts as an endocannabinoid reuptake inhibitor. [, , ] This means it prevents the reabsorption of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) back into cells, leading to increased levels of these signaling molecules in the synaptic cleft. [, ] This enhanced endocannabinoid signaling can then influence various physiological processes.
Q2: How does the structure of this compound contribute to its activity as an endocannabinoid reuptake inhibitor?
A2: While specific structure-activity relationship (SAR) studies for this compound are limited in the provided research, some insights can be drawn. A study comparing various N-alkylamides suggests that the presence of a 9Z,12Z double-bond system in the linoleoyl group might play a crucial role in mimicking the arachidonoyl moiety of endocannabinoids, contributing to the cannabimimetic effects. [] This structural similarity could be a key factor in this compound's ability to interact with endocannabinoid transport mechanisms.
Q3: What are the potential therapeutic applications being investigated for this compound?
A3: Research suggests potential applications for this compound in various areas:
- Cancer: this compound has demonstrated antitumor potential both alone and in combination with existing chemotherapeutic drugs. [, ] It shows synergistic effects with curcumin in human breast cancer and glioblastoma cells. [, ] Additionally, it exhibits antiangiogenic properties in a murine model of Ehrlich ascites carcinoma, suggesting its potential as an anticancer agent by inhibiting tumor blood vessel formation. []
- Sleep Disorders: Studies in rats show that this compound administration promotes sleep and reduces extracellular dopamine levels. [] This indicates a potential for treating sleep disorders, though further research is needed to confirm this effect in humans.
Q4: Are there any known sex-specific effects of this compound in preclinical models?
A4: Interestingly, studies in maternally deprived rat pups reveal sex-dependent effects of this compound. While it reduces stress-induced neuronal degeneration and glial cell changes in male pups, these effects are not as pronounced in females. [, ] This highlights the importance of considering sex as a biological variable in future research on this compound and its therapeutic applications.
Q5: Does this compound exhibit any off-target effects?
A5: One study revealed that this compound administration could reduce social interaction in rodents. [] While the underlying mechanism remains unclear, it suggests potential off-target effects that warrant further investigation, especially considering potential therapeutic applications in psychiatric conditions.
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